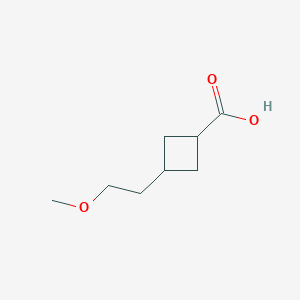

3-(2-Methoxyethyl)cyclobutane-1-carboxylic acid

Description

3-(2-Methoxyethyl)cyclobutane-1-carboxylic acid is a cyclobutane derivative featuring a carboxylic acid group at position 1 and a 2-methoxyethyl substituent (-CH2CH2OCH3) at position 3 of the four-membered cyclobutane ring. This compound is structurally notable for its blend of rigidity (from the cyclobutane ring) and moderate flexibility (from the methoxyethyl side chain).

Key properties inferred from structural analogs include:

- Molecular formula: C8H14O3 (based on isomer 1-(2-methoxyethyl)cyclobutane-1-carboxylic acid, CAS 1394041-96-3) .

- pKa: Estimated to be ~4.7 (based on cyclobutanecarboxylic acid’s pKa of 4.785 ), as the electron-donating methoxy group may slightly reduce acidity compared to derivatives with electron-withdrawing substituents.

- Applications: Potential use in pharmaceutical intermediates or peptide stapling, leveraging its conformational constraints .

Properties

Molecular Formula |

C8H14O3 |

|---|---|

Molecular Weight |

158.19 g/mol |

IUPAC Name |

3-(2-methoxyethyl)cyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C8H14O3/c1-11-3-2-6-4-7(5-6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10) |

InChI Key |

WILRGEOOBXGCMS-UHFFFAOYSA-N |

Canonical SMILES |

COCCC1CC(C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(2-Methoxyethyl)cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclobutylcarboxylic acid with 2-methoxyethanol in the presence of a suitable catalyst . The reaction conditions typically include heating the mixture under reflux and using an acid catalyst to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

3-(2-Methoxyethyl)cyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2-Methoxyethyl)cyclobutane-1-carboxylic acid has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(2-Methoxyethyl)cyclobutane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids that result in specific biochemical outcomes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences among cyclobutane carboxylic acid derivatives:

*Estimated based on cyclobutanecarboxylic acid’s pKa .

Key Observations:

- Substituent Effects on Acidity : Electron-withdrawing groups (e.g., trifluoromethyl in ) lower pKa (increased acidity), while electron-donating groups (e.g., methoxyethyl in ) result in higher pKa values.

- Solubility Trends : Polar substituents (hydroxymethyl , methoxyethyl ) enhance water solubility via hydrogen bonding or dipole interactions. Hydrophobic groups (trifluoromethyl , aryl ) reduce solubility.

- Molecular Weight : Bulky substituents (e.g., bromo-chlorophenyl ) significantly increase molecular weight, impacting pharmacokinetic properties.

Biological Activity

3-(2-Methoxyethyl)cyclobutane-1-carboxylic acid is a compound that has garnered attention in recent research due to its potential biological activities, particularly in the context of cancer treatment and cellular interactions. This article explores the synthesis, cytotoxicity, molecular interactions, and potential therapeutic applications of this compound.

Synthesis and Characterization

The synthesis of 3-(2-Methoxyethyl)cyclobutane-1-carboxylic acid typically involves the functionalization of cyclobutane derivatives through various organic reactions. The characterization of the compound is usually performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm the structure and purity of the synthesized compound.

Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of 3-(2-Methoxyethyl)cyclobutane-1-carboxylic acid against various cancer cell lines. A notable study utilized the sulforhodamine B (SRB) assay to determine cell growth inhibition across multiple tumor cell lines, including:

- U251 (human glioblastoma)

- PC-3 (human prostatic adenocarcinoma)

- K-562 (human chronic myelogenous leukemia)

- HCT-15 (human colorectal adenocarcinoma)

- MCF-7 (human mammary adenocarcinoma)

- SKLU-1 (human lung adenocarcinoma)

The results indicated that 3-(2-Methoxyethyl)cyclobutane-1-carboxylic acid exhibited significant cytotoxicity, particularly against the HCT-15 cell line, with an inhibition percentage greater than 50% observed in several instances . However, it is crucial to note that some derivatives also displayed cytotoxic effects on normal cells, which may limit their therapeutic applicability.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the interaction mechanisms between 3-(2-Methoxyethyl)cyclobutane-1-carboxylic acid and specific protein targets. One significant finding was its affinity for PARP-1 protein, which plays a crucial role in DNA repair mechanisms. The compound demonstrated strong binding interactions through π–π stacking and hydrogen bonds with various amino acids in the active site of PARP-1. The calculated free energy change () for binding was notably low, indicating a stable interaction .

Table 1: Summary of Cytotoxic Effects on Cancer Cell Lines

| Cell Line | Inhibition Percentage (%) | Remarks |

|---|---|---|

| U251 | >50 | Significant cytotoxicity observed |

| PC-3 | >50 | Effective against prostate cancer cells |

| K-562 | >50 | High inhibition in leukemia cells |

| HCT-15 | >50 | Most sensitive to treatment |

| MCF-7 | Variable | Mixed results; further investigation needed |

| SKLU-1 | Variable | Requires additional studies |

Potential Therapeutic Applications

Given its cytotoxic properties and molecular interaction profile, 3-(2-Methoxyethyl)cyclobutane-1-carboxylic acid holds promise as a lead compound for developing novel anticancer therapies. Its ability to selectively target cancer cells while sparing normal cells could make it a valuable candidate in overcoming challenges associated with conventional chemotherapeutics, such as multidrug resistance and systemic toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.